Carbapenam

Hydrolytic Stability Antibiotic Synthesis β-Lactam Chemistry

Carbapenam (1-Azabicyclo[3.2.0]heptan-7-one) is the unsubstituted, saturated parent member of the β-lactam family of compounds. While the core carbapenam molecule itself is of primarily theoretical interest and lacks intrinsic antibacterial activity, it defines the fundamental bicyclic scaffold upon which all clinically vital carbapenem antibiotics are built.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B8450946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbapenam
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)N2C1
InChIInChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m1/s1
InChIKeyINAHHIFQCVEWPW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbapenam: The Foundational β-Lactam Scaffold and Key Intermediate for Next-Generation Antibiotics


Carbapenam (1-Azabicyclo[3.2.0]heptan-7-one) is the unsubstituted, saturated parent member of the β-lactam family of compounds [1]. While the core carbapenam molecule itself is of primarily theoretical interest and lacks intrinsic antibacterial activity, it defines the fundamental bicyclic scaffold upon which all clinically vital carbapenem antibiotics are built [1]. Carbapenams are characterized by a β-lactam ring fused to a pyrrolidine ring, with a CH₂ group at the C1 position distinguishing them from penicillins (which contain a sulfur atom) [1]. This structural motif is critical, as its derivatives, the carbapenems, are often considered last-line defense agents against multidrug-resistant bacterial infections [2]. Carbapenams serve as crucial intermediates in the chemical synthesis and engineered biosynthesis of these highly potent carbapenem antibiotics [3].

Why the Carbapenam Core Cannot Be Simply Substituted by Other β-Lactam Scaffolds


Generic substitution within the β-lactam class is not feasible due to the unique stereoelectronic properties of the carbapenam bicyclic system. Unlike the thiazolidine ring of penicillins (penams), the saturated pyrrolidine ring in carbapenams imparts a distinct conformational rigidity and reactivity profile [1]. Furthermore, the saturated carbapenam core differs fundamentally from the unsaturated carbapenem core, exhibiting distinct stability characteristics that are critical in synthetic applications [2]. Crucially, even subtle changes to the carbapenam scaffold, such as the introduction of methyl groups, have been shown to dramatically alter its physicochemical properties, particularly hydrolytic stability [2]. Therefore, for researchers engaged in medicinal chemistry, synthetic route development, or the study of β-lactamase resistance mechanisms, the specific carbapenam scaffold is a non-interchangeable starting point.

Quantitative Evidence for Carbapenam Scaffold Differentiation: Stability and Reactivity


Superior Hydrolytic Stability of Disubstituted Carbapenams vs. Unsubstituted Parent Scaffold

While the parent (5R)-carbapenem-3-carboxylate is highly unstable and cannot be isolated in its free acid form, specific disubstituted carbapenam derivatives exhibit dramatically improved hydrolytic stability [1]. This represents a critical advantage for synthetic handling and the development of new carbapenem antibiotics, as the parent scaffold's instability is a major synthetic hurdle [2].

Hydrolytic Stability Antibiotic Synthesis β-Lactam Chemistry

Inherent Resistance of Specific Carbapenams to β-Lactamase Enzymes

Certain naturally occurring carbapenams, such as OA-6129D and OA-6129E, have been demonstrated to be resistant to hydrolysis by both β-lactamase I and II from Bacillus cereus, despite lacking intrinsic antibacterial activity [1]. This intrinsic stability is a key differentiator from many other β-lactam scaffolds and provides a rational basis for using carbapenams as a core structure for designing new, more stable β-lactam antibiotics [2].

β-Lactamase Resistance Antibiotic Development Enzyme Inhibition

Structural Differentiation from Penicillins: The C1 Carbon Atom

The fundamental structural distinction between the carbapenam scaffold and the penicillin (penam) scaffold is the replacement of the sulfur atom at the C1 position with a methylene (CH₂) group [1]. This atomic substitution alters the electronic and steric properties of the bicyclic core, contributing to differences in β-lactamase stability and biological activity between the carbapenem and penicillin classes [2].

Structural Biology Medicinal Chemistry Antibiotic Design

Key Research and Industrial Application Scenarios for the Carbapenam Scaffold


Synthetic Intermediate for Next-Generation Carbapenem Antibiotics

Carbapenam derivatives are essential intermediates in the synthesis of novel carbapenem antibiotics. As detailed in Section 3, the core scaffold's lability requires specific synthetic strategies, but modified carbapenams with improved hydrolytic stability (t1/2 of 16-24 days) can be prepared and used as building blocks for assembling more complex carbapenems with tailored activity profiles [1]. This is particularly valuable for accessing carbapenem analogs that overcome resistance mechanisms.

Probing β-Lactamase Resistance Mechanisms

The demonstrated resistance of specific carbapenam derivatives (e.g., OA-6129D/E) to certain β-lactamase enzymes makes this scaffold a valuable probe for studying enzyme-substrate interactions [2]. Researchers can use the carbapenam core as a starting point for structure-activity relationship (SAR) studies to design novel β-lactamase inhibitors or to understand the molecular basis of carbapenem resistance [3].

Biocatalytic and Chemoenzymatic Synthesis Research

The engineered biosynthesis of dimethyl-substituted carbapenams using modified carbapenem biosynthesis enzymes (e.g., CarA) showcases the scaffold's potential in green chemistry and biomanufacturing [1]. This approach offers a stereoselective route to densely functionalized bicyclic β-lactams, which are challenging to produce via traditional total synthesis. The quantitative yield and diastereomeric excess data (e.g., ~44% yield at d.e. = 0.94 for a specific diastereomer) provide a clear benchmark for optimizing industrial biocatalytic processes [1].

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